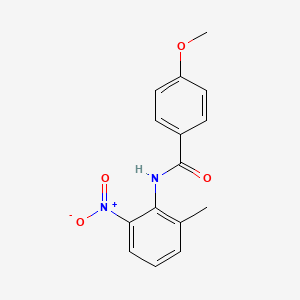![molecular formula C20H31ClN2O5 B4076921 1-[4-(4-tert-butyl-2-chlorophenoxy)butyl]piperazine oxalate](/img/structure/B4076921.png)
1-[4-(4-tert-butyl-2-chlorophenoxy)butyl]piperazine oxalate
Overview
Description
1-[4-(4-tert-butyl-2-chlorophenoxy)butyl]piperazine oxalate, commonly known as TFMPP, is a synthetic compound that belongs to the class of piperazine derivatives. It was first synthesized in the 1970s as a potential antidepressant, but later gained popularity as a recreational drug due to its psychoactive effects. TFMPP is known to induce feelings of euphoria, relaxation, and altered perception, and has been used in various studies to understand the mechanisms of action of psychoactive drugs.
Scientific Research Applications
TFMPP has been used in various scientific studies to understand the mechanisms of action of psychoactive drugs. It is known to interact with serotonin receptors in the brain, particularly the 5-HT2A and 5-HT2C receptors, which are involved in the regulation of mood, cognition, and perception. TFMPP has also been used as a tool to study the effects of serotonin agonists and antagonists on behavior and physiology in animal models.
Mechanism of Action
TFMPP acts as a partial agonist at the 5-HT2A and 5-HT2C receptors, which leads to an increase in the release of serotonin in the brain. This results in the activation of downstream signaling pathways that are involved in the regulation of mood, cognition, and perception. TFMPP also has affinity for other serotonin receptors, such as the 5-HT1A and 5-HT1B receptors, but its effects on these receptors are less well understood.
Biochemical and Physiological Effects
TFMPP has been found to induce a range of biochemical and physiological effects, including changes in heart rate, blood pressure, body temperature, and respiration. It also alters the activity of various neurotransmitters, such as dopamine, norepinephrine, and acetylcholine, which are involved in the regulation of mood, cognition, and perception. TFMPP has been shown to increase the release of oxytocin, a hormone that is involved in social bonding and trust.
Advantages and Limitations for Lab Experiments
TFMPP has several advantages as a research tool, including its ability to selectively target serotonin receptors and its well-characterized pharmacological effects. However, it also has several limitations, such as its potential for abuse and its complex pharmacokinetics. TFMPP has a short half-life and is rapidly metabolized in the liver, which can make it difficult to study its long-term effects.
Future Directions
There are several future directions for research on TFMPP, including the development of more selective agonists and antagonists for specific serotonin receptors, the exploration of its potential therapeutic applications for psychiatric disorders, and the investigation of its effects on social behavior and cognition. Further studies are also needed to understand the mechanisms of action of TFMPP and its interactions with other neurotransmitter systems.
Properties
IUPAC Name |
1-[4-(4-tert-butyl-2-chlorophenoxy)butyl]piperazine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29ClN2O.C2H2O4/c1-18(2,3)15-6-7-17(16(19)14-15)22-13-5-4-10-21-11-8-20-9-12-21;3-1(4)2(5)6/h6-7,14,20H,4-5,8-13H2,1-3H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPLLJDCQOVEMIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OCCCCN2CCNCC2)Cl.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-benzyl-3-[(3-bromobenzyl)thio]-5-(4-methoxyphenyl)-4H-1,2,4-triazole](/img/structure/B4076867.png)
![2-(4-nitrophenoxy)-N-[2-(4-propionyl-1-piperazinyl)phenyl]acetamide](/img/structure/B4076873.png)

![2-chloro-N-{4-[4-(2-chlorobenzyl)-1-piperazinyl]phenyl}-4-nitrobenzamide](/img/structure/B4076885.png)
![1-[3-(4-bromo-2-chlorophenoxy)propyl]azepane oxalate](/img/structure/B4076892.png)
![N-[3-(3-ethylphenoxy)propyl]-3-hydroxy-N-methylpyridine-2-carboxamide](/img/structure/B4076897.png)
![N-allyl-N-[2-(2-methoxy-4-methylphenoxy)ethyl]-2-propen-1-amine oxalate](/img/structure/B4076902.png)
![5-(3-nitrophenyl)-N-[2-(4-propionyl-1-piperazinyl)phenyl]-2-furamide](/img/structure/B4076905.png)
![[2-(2-isopropyl-5-methylphenoxy)ethyl][2-(4-morpholinyl)ethyl]amine hydrochloride](/img/structure/B4076906.png)
![3-[({4-benzyl-5-[(3,4-dimethylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)methyl]benzonitrile](/img/structure/B4076913.png)
![2-methyl-1-{[4-(methylthio)phenyl]sulfonyl}indoline](/img/structure/B4076914.png)
![1-[2-(3-phenoxyphenoxy)ethyl]azepane oxalate](/img/structure/B4076936.png)
![N-allyl-N-[2-(2-bromo-4-chlorophenoxy)ethyl]-2-propen-1-amine oxalate](/img/structure/B4076942.png)
![3-[(2-chloro-4-nitrophenyl)thio]-5-methyl-4-phenyl-4H-1,2,4-triazole](/img/structure/B4076949.png)
